molecular formula C22H25N3O2 B6049145 7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6049145
M. Wt: 363.5 g/mol
InChI Key: RKPNEHMESZITPQ-UHFFFAOYSA-N
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Description

“7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” is a complex organic compound that features a spirocyclic structure. Compounds with spirocyclic frameworks are of significant interest in medicinal chemistry due to their unique three-dimensional shapes, which can enhance binding interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline and cyclopropylmethyl groups. Typical synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the quinoline moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the cyclopropylmethyl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions could be used to modify the carbonyl group.

    Substitution: Various substitution reactions can occur, especially at the quinoline ring and the spirocyclic core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with spirocyclic structures are often investigated for their potential as drug candidates due to their unique shapes and properties.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with medicinal properties.

    Quinoline derivatives: Compounds containing the quinoline moiety, which are often studied for their biological activities.

Uniqueness

The uniqueness of “7-(Cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one” lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological and chemical properties.

Properties

IUPAC Name

7-(cyclopropylmethyl)-2-(quinoline-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-20(19-9-8-17-4-1-2-5-18(17)23-19)25-13-11-22(15-25)10-3-12-24(21(22)27)14-16-6-7-16/h1-2,4-5,8-9,16H,3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPNEHMESZITPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N(C1)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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